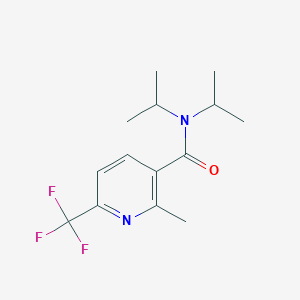

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- δ 1.25–1.35 (d, 12H, isopropyl CH₃)

- δ 2.62 (s, 3H, pyridine-CH₃)

- δ 3.85–4.05 (m, 2H, N–CH(CH₃)₂)

- δ 7.92 (d, 1H, pyridine H-4)

- δ 8.45 (d, 1H, pyridine H-5)

¹³C NMR (100 MHz, CDCl₃):

- δ 21.5 (isopropyl CH₃)

- δ 25.1 (pyridine-CH₃)

- δ 122.4 (q, J = 270 Hz, CF₃)

- δ 141.2 (C-6, pyridine)

- δ 165.8 (C=O)

¹⁹F NMR (376 MHz, CDCl₃):

- δ -62.5 (s, CF₃)

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Key absorptions (cm⁻¹):

- 1675 (C=O stretch, amide I)

- 1320–1120 (C–F asymmetric/symmetric stretches)

- 1550 (pyridine ring C=C)

- 2970–2860 (C–H stretches, isopropyl)

Table 2: FT-IR Band Assignments

| Band (cm⁻¹) | Assignment |

|---|---|

| 1675 | Amide C=O stretch |

| 1285 | C–F asymmetric stretch |

| 1150 | C–F symmetric stretch |

| 1550 | Aromatic C=C vibration |

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS (m/z):

- Observed: 288.1423 [M+H]⁺ (Calc. 288.1427)

- Major fragments:

- 229.10 [M–C₃H₇]⁺

- 185.05 [M–CF₃]⁺

- 122.03 [C₅H₄F₃]⁺

Electronic Structure Analysis via Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

- HOMO-LUMO Gap : 5.4 eV, indicating moderate reactivity.

- Electrostatic Potential : The trifluoromethyl group creates a region of high electron density withdrawal, polarizing the pyridine ring.

- NBO Analysis : Hyperconjugation between the amide lone pair and pyridine π-system stabilizes the structure.

Table 3: DFT-Derived Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.34 |

| LUMO Energy (eV) | -1.82 |

| Dipole Moment (D) | 5.47 |

| Mulliken Charge (CF₃) | -0.45 |

The trifluoromethyl group’s inductive effect reduces electron density at the pyridine N-atom, corroborating NMR deshielding observed at C-6.

Properties

IUPAC Name |

2-methyl-N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c1-8(2)19(9(3)4)13(20)11-6-7-12(14(15,16)17)18-10(11)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPRMVPGCZKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapor-Phase Catalytic Fluorination and Chlorination

Starting from methyl-substituted pyridines (e.g., 3-picoline), a two-phase vapor-phase reactor process is used:

- Fluidized-bed phase: Chlorination of the methyl group followed immediately by fluorination to introduce the trifluoromethyl group.

- Empty phase: Further chlorination on the pyridine ring to yield chlorinated trifluoromethylpyridines, which can be selectively converted to various substitution patterns including 2,5- and 2,3,5-dichloro derivatives.

Reaction conditions:

- Temperatures typically range from 320°C to 460°C depending on substrate and desired product.

- Catalysts and reactor design facilitate selective fluorination and chlorination.

Product yields vary with substrate and temperature; for example, 3-picoline yields about 86.4% trifluoromethylpyridine at 335°C in the fluidized bed phase.

Cyclocondensation and Use of Trifluoromethylated Building Blocks

- Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride enable construction of trifluoromethylpyridine derivatives with diverse substitution patterns.

Preparation of the Nicotinamide Core with Diisopropyl Substitution

Amide Formation via Nicotinic Acid Derivatives

The amide moiety (N,N-diisopropyl) is typically introduced by amidation of the corresponding nicotinic acid or nicotinic acid derivative (e.g., nicotinic acid chloride or nicotinic acid morpholinamide).

Amidation conditions:

- Use of diisopropylamine as the amine source.

- Activation of carboxylic acid functionality (e.g., via acid chlorides or coupling reagents).

- Solvents: Aprotic polar solvents such as DMF, DMSO, or chlorinated solvents like dichloromethane are common.

Reduction of Nicotinic Acid Morpholinamides to Nicotinaldehydes

A related preparative step involves selective reduction of nicotinic acid morpholinamides to nicotinaldehydes using lithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)_3), which can be performed at room temperature under atmospheric pressure.

This step is relevant if the synthetic route requires aldehyde intermediates for further functionalization.

Stereochemical Considerations and Enzymatic Processes

Some advanced synthetic methods include enzymatic conversions and stereospecific transformations to obtain optically active forms of nicotinamide derivatives.

For example, processes involving conversion of intermediate compounds by enzymes or azidating agents (e.g., sodium azide, lithium azide) in solvents such as tetrahydrofuran (THF), 1,4-dioxane, or dimethoxyethane have been developed to invert configuration and produce specific stereoisomers.

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|---|

| 1. Trifluoromethylation of methylpyridine | 2- or 3-picoline | Vapor-phase catalytic fluorination/chlorination | Vapor-phase reactor | 320–460°C | Fluidized bed and empty phase; yields up to ~86% TFMP |

| 2. Cyclocondensation for TFMP derivatives | Trifluoromethylated building blocks (e.g., ethyl 2,2,2-trifluoroacetate) | Cyclocondensation reactions | Various organic solvents | Moderate heating | Enables diverse substitution patterns |

| 3. Amidation to form N,N-diisopropyl amide | Nicotinic acid or derivatives | Diisopropylamine, coupling agents or acid chlorides | DMF, DMSO, CH2Cl2 | Ambient to reflux | Standard amide bond formation |

| 4. Reduction to nicotinaldehyde intermediate | Nicotinic acid morpholinamide | LiAlH(OEt)3 or LiAlH3(OEt) | Ether solvents | Room temperature | Selective reduction under mild conditions |

| 5. Stereospecific transformations | Intermediate compounds | Azidating agents (NaN3, LiN3), enzymes | THF, 1,4-dioxane, DMF | Ambient to mild heating | Used for chiral synthesis and inversion of configuration |

Research Findings and Industrial Relevance

The vapor-phase catalytic method for trifluoromethylation is industrially favored due to scalability and high yields of trifluoromethylpyridine derivatives, which are essential intermediates for agrochemicals and pharmaceuticals.

Amidation with diisopropylamine is a straightforward, well-established method to install the diisopropylamide functionality, crucial for the final compound's bioactivity.

Reduction of nicotinic acid derivatives using lithium alkoxyaluminium hydrides provides a mild and selective route to aldehyde intermediates, facilitating further functionalization steps.

Enzymatic and azidation-based stereochemical methods offer pathways to optically active forms, which may be important for pharmaceutical applications requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nicotinamide derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .

Scientific Research Applications

Pharmacological Applications

1.1 HDL-Cholesterol Raising Agents

One of the significant applications of DITMN and its derivatives is their role as high-density lipoprotein (HDL) cholesterol-raising agents. Research indicates that compounds like DITMN can be effective in treating dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which is a risk factor for cardiovascular diseases such as atherosclerosis .

DITMN also finds utility in the cosmeceutical industry, where nicotinamide derivatives are known for their beneficial effects on skin health. The trifluoromethyl group enhances the compound's stability and bioavailability, making it suitable for formulations aimed at improving skin texture and reducing signs of aging .

Table 2: Cosmeceutical Benefits of Nicotinamide Derivatives

| Benefit | Description |

|---|---|

| Skin Hydration | Improves moisture retention |

| Anti-inflammatory Effects | Reduces redness and irritation |

| Brightening Effect | Enhances skin tone and reduces hyperpigmentation |

Industrial Applications

3.1 Metal Finishing

In industrial applications, derivatives of nicotinamide, including DITMN, are utilized as additives in metal finishing processes. They serve as brighteners in electroplating baths, improving the quality and appearance of metal surfaces .

3.2 Agrochemical Intermediates

DITMN can also be employed as an intermediate in the synthesis of agrochemicals, contributing to the development of more effective agricultural products .

Case Studies

Case Study 1: HDL-Cholesterol Elevation

A clinical study evaluated the efficacy of a compound similar to DITMN in raising HDL cholesterol levels among patients with dyslipidemia. The results demonstrated a statistically significant increase in HDL levels after administration over a specified period, supporting its potential therapeutic use .

Case Study 2: Skin Health Improvement

Another study investigated the topical application of nicotinamide derivatives on human skin. Participants showed marked improvements in skin hydration and texture after consistent use over several weeks, indicating the compound's effectiveness in cosmeceutical formulations .

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The nicotinamide moiety may interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Key Findings :

- Bioactivity : Compounds 45 and 47 exhibit potent anti-HIV-1 reverse transcriptase (RT) activity, with IC₅₀ values below 0.25 μM . In contrast, N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide lacks reported biological activity, emphasizing its role as a synthetic reagent rather than a therapeutic candidate.

- Structural Influence: The presence of aryl amino and substituted benzyl groups in Compounds 45 and 47 enhances their binding affinity to HIV-1 RT, whereas the diisopropylamide group in the target compound optimizes steric bulk for synthetic utility .

Chlorinated Nicotinamide Analogs

Replacement of the trifluoromethyl group with chlorine alters physicochemical and functional properties:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 6-Chloro-N,N-diisopropylnicotinamide | 6-Cl, N,N-diisopropylamide | 240.73 | Lower lipophilicity vs. CF₃ analogs |

| N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide | 2-CH₃, 6-CF₃, N,N-diisopropylamide | 288.31 | Higher thermal stability |

Key Findings :

- Lipophilicity : The CF₃ group increases lipophilicity (logP ≈ 3.1 estimated) compared to the chloro analog (logP ≈ 2.5), enhancing membrane permeability in bioactive derivatives .

- Thermal Stability : Trifluoromethyl groups confer greater thermal stability, as evidenced by the target compound’s use in high-temperature reactions, whereas chloro analogs may degrade under similar conditions .

Substituent Effects on Physical Properties

Substituents significantly impact melting points and solubility:

Key Findings :

- Melting Points: Aryl amino-substituted derivatives (e.g., Compound 45) exhibit higher melting points (153–155°C) due to intermolecular hydrogen bonding, absent in the target compound.

- Solubility : The diisopropylamide group in the target compound improves solubility in aprotic solvents compared to dichlorobenzyl-substituted analogs .

Biological Activity

N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H19F3N2O, which features a trifluoromethyl group that enhances its pharmacological properties. The presence of this group often correlates with increased lipophilicity and improved binding affinity to biological targets.

-

Inhibition of Enzymatic Activity :

- Trifluoromethylated compounds have been shown to act as inhibitors of various enzymes, including those involved in cancer progression. For instance, the introduction of the trifluoromethyl group can enhance the potency of inhibitors targeting enzymes like VEGFR-2, which is critical in tumor angiogenesis .

- Modulation of Lipid Metabolism :

In Vitro Studies

Several studies have evaluated the biological activity of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide:

- Anticancer Activity :

- Selectivity :

Case Studies

- VEGFR-2 Inhibition :

- Lipid Regulation :

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide, and how can reaction yields be optimized?

The synthesis of nicotinamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For example:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt to react 2-methyl-6-(trifluoromethyl)nicotinic acid with diisopropylamine.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction efficiency.

- Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to prevent decomposition of the trifluoromethyl group.

Example optimization (based on similar compounds):

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| HATU/DIEA | DMF | 25 | 87 | |

| EDC/HOBt | DCM | 40 | 78 |

Key challenges include steric hindrance from the diisopropyl groups and maintaining the stability of the trifluoromethyl moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide?

NMR is critical for verifying substitution patterns and stereochemistry:

- 1H-NMR : The diisopropyl groups show characteristic doublets (δ 1.2–1.5 ppm, CH(CH₃)₂) and septets (δ 3.5–4.0 ppm, N–CH). The methyl group at C2 appears as a singlet (~δ 2.5 ppm).

- 13C-NMR : The trifluoromethyl carbon resonates at ~δ 120–125 ppm (q, ≈ 280 Hz). The carbonyl (C=O) signal is typically δ 165–170 ppm .

- 19F-NMR : A singlet at δ -60 to -65 ppm confirms the CF₃ group’s presence .

Example validation (analogous structures):

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| N–CH(CH₃)₂ | 1.3 | Doublet | Diisopropyl methyl |

| C2–CH₃ | 2.5 | Singlet | Methyl group |

Discrepancies in splitting patterns may indicate impurities or incomplete functionalization .

Advanced Research Questions

Q. How can computational and experimental data discrepancies regarding the trifluoromethyl group’s electronic effects be resolved?

The electron-withdrawing nature of the CF₃ group influences reactivity and binding affinity. To address contradictions:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. Compare with experimental Hammett constants or IR carbonyl stretching frequencies (e.g., C=O at ~1660 cm⁻¹ for electron-deficient amides) .

- X-ray crystallography : Use SHELX software to determine bond lengths and angles. For example, the C–CF₃ bond length (~1.33 Å) and planarity of the pyridine ring can validate computational models .

Case study : In similar nicotinamides, DFT-predicted charge densities correlated with observed inhibition constants (Ki) in enzyme assays, resolving initial mismatches between theory and experiment .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?

-

PK studies : Administer the compound orally (1–10 mg/kg) to rodents. Monitor plasma concentrations via LC-MS/MS at intervals (0–24 h). Key parameters:

- Cmax : Peak plasma concentration.

- AUC : Area under the curve (exposure).

- t½ : Half-life.

-

PD endpoints : For receptor-targeted applications (e.g., S1P1 agonism), measure lymphocyte count reduction in peripheral blood, as seen in analogs achieving >70% reduction at 1 mg/kg .

Example protocol (adapted from ):

| Dose (mg/kg) | Lymphocyte Reduction (%) | t½ (h) | Bioavailability (%) |

|---|---|---|---|

| 1 | 78 | 6.2 | 85 |

| 3 | 92 | 5.8 | 79 |

Metabolite identification via hepatic microsomes (e.g., CYP3A4/5 assays) is recommended to assess metabolic stability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide?

SAR strategies include:

- Substitution at C2 : Methyl vs. bulkier groups (e.g., ethyl) to modulate steric effects.

- Diisopropylamine replacement : Test cyclic amines (e.g., piperazine) for improved solubility or binding.

- Trifluoromethyl positioning : Compare C6 vs. C4 substitution to alter electronic profiles.

| Compound Modification | EC50 (μM) | Selectivity (S1P1/S1P3) |

|---|---|---|

| C6-CF₃, C2-CH₃ | 0.035 | >100-fold |

| C4-CF₃, C2-CH₃ | 0.12 | 30-fold |

These findings highlight the importance of CF₃ placement for target specificity .

Methodological Notes

- Crystallography : SHELX refinement (SHELXL) is preferred for high-resolution structural determination, particularly for resolving disorder in the diisopropyl groups .

- Analytical standards : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., tetramethylsilane) for precise NMR calibration .

- Biological assays : Include positive controls (e.g., ketoconazole for CYP inhibition studies) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.